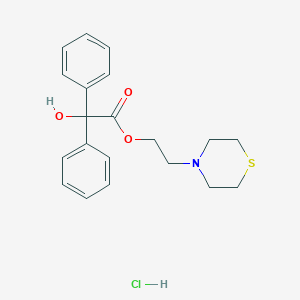

![molecular formula C8H8N2OS B025668 (2-Aminobenzo[d]thiazol-6-yl)methanol CAS No. 106429-07-6](/img/structure/B25668.png)

(2-Aminobenzo[d]thiazol-6-yl)methanol

Vue d'ensemble

Description

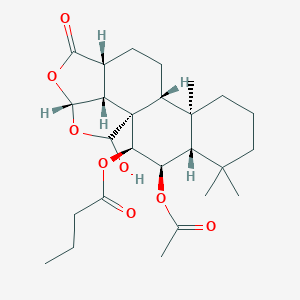

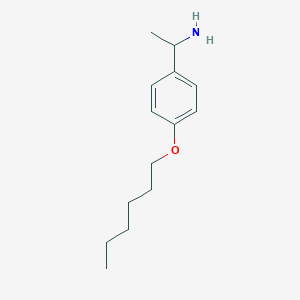

“(2-Aminobenzo[d]thiazol-6-yl)methanol” is a chemical compound with the molecular formula C8H8N2OS . It is also known by its IUPAC name, (2-amino-1H-1lambda3-benzo[d]thiazol-6-yl)methanol .

Synthesis Analysis

The synthesis of “(2-Aminobenzo[d]thiazol-6-yl)methanol” and its derivatives has been described in several studies . For instance, one study describes an elegant pathway for the synthesis of methyl 4- and 5-hydroxy-2-amino-benzo[d]thiazole-6-carboxylates . Another study details the synthesis of Methyl 2-Amino-4-hydroxybenzo[d]thiazole-6-carboxylate (15) and 2-Amino-5-hydroxybenzo[d]thiazole-6-carboxylate (18) using the tert-Butyldimethylsilyl-Protecting Group .

Molecular Structure Analysis

The molecular structure of “(2-Aminobenzo[d]thiazol-6-yl)methanol” is characterized by a benzothiazole ring substituted with an amino group at the 2-position and a hydroxymethyl group at the 6-position . The compound has a molecular weight of 180.23 g/mol .

Physical And Chemical Properties Analysis

“(2-Aminobenzo[d]thiazol-6-yl)methanol” is a solid at room temperature . It has a molecular weight of 180.23 g/mol, a hydrogen bond donor count of 2, a hydrogen bond acceptor count of 4, and a rotatable bond count of 1 . Its exact mass and monoisotopic mass are 180.03573406 g/mol .

Applications De Recherche Scientifique

Antimicrobial Activity

(2-Aminobenzo[d]thiazol-6-yl)methanol derivatives have been shown to possess significant antimicrobial properties. These compounds can be synthesized to target a variety of pathogenic bacteria and fungi, making them valuable in the development of new antibiotics and antifungal agents .

Anti-inflammatory Properties

This compound has been utilized in the synthesis of derivatives with high anti-inflammatory activity. The modification of the thiazolyl moiety has led to the development of molecules that can potentially be used in the treatment of chronic inflammatory diseases .

Antidiabetic Applications

Derivatives of (2-Aminobenzo[d]thiazol-6-yl)methanol have been explored for their potential use in managing diabetes. By acting on various biological pathways, these compounds can help regulate blood sugar levels and provide a new avenue for antidiabetic medication research .

Cancer Research

The thiazole ring is a common feature in many anticancer drugs. Research into (2-Aminobenzo[d]thiazol-6-yl)methanol derivatives has shown promise in the development of new chemotherapeutic agents that can target and inhibit the growth of cancer cells .

Neuroprotective Effects

Studies have indicated that thiazole derivatives can have neuroprotective effects. This makes (2-Aminobenzo[d]thiazol-6-yl)methanol a candidate for the development of drugs that can protect nerve cells from damage or degeneration .

Green Chemistry Synthesis

(2-Aminobenzo[d]thiazol-6-yl)methanol is used in green chemistry synthesis as a precursor for bioactive molecules. Its derivatives are synthesized using one-pot multicomponent reactions, which are environmentally friendly and cost-effective methods .

Mécanisme D'action

Target of Action

The primary targets of (2-Aminobenzo[d]thiazol-6-yl)methanol are currently unknown. This compound is a derivative of 2-aminobenzothiazole, which is known to have a wide range of pharmacological activities . .

Biochemical Pathways

2-aminobenzothiazole derivatives are known to be involved in a variety of biological processes .

Propriétés

IUPAC Name |

(2-amino-1,3-benzothiazol-6-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2OS/c9-8-10-6-2-1-5(4-11)3-7(6)12-8/h1-3,11H,4H2,(H2,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPMULTSCZSOABY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1CO)SC(=N2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2-Aminobenzo[d]thiazol-6-yl)methanol | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[7-(Diethylamino)-2-oxo-2H-1-benzopyran-3-YL]quinazolin-4(1H)-one](/img/structure/B25601.png)